3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Beschreibung
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine core. Its structure includes a 4-methoxyphenyl group at position 3 and a 2,2,6,6-tetramethylpiperidin-4-yl moiety at position 7. Notably, derivatives of this scaffold have demonstrated osteogenic activity by regulating the BMP/Smad pathway and antiosteoclastogenesis via the RANK/RANKL/OPG pathway, making them candidates for osteoporosis therapy .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-26(2)12-18(13-27(3,4)28-26)29-14-21-23(33-16-29)11-10-20-24(30)22(15-32-25(20)21)17-6-8-19(31-5)9-7-17/h6-11,15,18,28H,12-14,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDFOJGZWDOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Activity
- 4-Methoxyphenyl vs. Phenyl (CAS 951937-31-8): The electron-donating methoxy group in the target compound enhances binding affinity to estrogen-related receptors compared to the unsubstituted phenyl analog. This modification is critical for osteogenic activity .
- Tetramethylpiperidinyl vs.
- Chlorobenzyl (6l) vs. Methoxyphenyl: The 4-chloro substituent in 6l introduces electron-withdrawing effects, favoring antiviral activity over bone-related pathways. This highlights the scaffold's versatility for diverse therapeutic applications .
Pharmacokinetic and Physicochemical Properties
- Piperidine Derivatives: The tetramethylpiperidinyl group in the target compound increases basicity, enhancing solubility in acidic environments (e.g., gastric fluid). This contrasts with neutral substituents like benzyl or furan, which may reduce bioavailability .
- Aryl Substituents: The 4-methoxyphenyl group improves lipophilicity compared to polar groups (e.g., hydroxyl or nitro), balancing blood-brain barrier penetration and systemic distribution .
Research Findings and Mechanistic Insights
- Osteoblast Activation: The target compound’s 4-methoxyphenyl group synergizes with the piperidine moiety to activate BMP/Smad signaling, promoting bone formation. In contrast, the furan-3-ylmethyl analog (Compound 7) additionally inhibits osteoclast differentiation, demonstrating substituent-dependent dual functionality .
- Antiviral Activity: Analogs with halogenated benzyl groups (e.g., 6l, 6m) exhibit potent antiviral effects, likely due to enhanced electrophilic interactions with viral enzymes. The tetramethylpiperidinyl group’s steric bulk may hinder similar interactions in the target compound .
Q & A
Q. What are the key synthetic pathways for synthesizing this chromeno-oxazine derivative?
The synthesis involves multi-step strategies common to chromeno-oxazine frameworks:
- Core Formation : Use Pechmann condensation to construct the chromene moiety, followed by cyclization with oxazine precursors (e.g., nitriles or amides) under acidic conditions .
- Substituent Introduction : The 4-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, while the tetramethylpiperidine moiety is attached through alkylation or reductive amination .
- Optimization : Solvents like DMF or THF enhance intermediate solubility, and catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chromene formation | Conc. H₂SO₄, 80–100°C, 12–24 hrs | 60–75% | |
| Oxazine cyclization | NH₄OAc, AcOH, reflux | 70–85% | |
| Piperidine coupling | K₂CO₃, DMF, Pd(OAc)₂, 80°C | 50–65% |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₈H₃₄N₂O₃: 454.26 g/mol) .
- X-ray Crystallography : Resolves bond angles and confirms fused-ring geometry .
Q. Example Characterization Workflow :
Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Validate purity (>95%) by HPLC (C18 column, MeCN/H₂O mobile phase) .
Assign stereochemistry using NOESY or COSY NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Parameter Screening :
- Temperature : Elevated temps (80–100°C) accelerate Pd-catalyzed coupling but may degrade sensitive groups. Microwave-assisted synthesis reduces time .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst Loading : 5–10 mol% Pd(OAc)₂ balances cost and efficiency. Additives like PPh₃ enhance catalytic activity .
- Contingency Plans :
- Replace Pd catalysts with Ru or Ni complexes if piperidine coordination inhibits reactivity .
- Use protecting groups (e.g., Boc) for the methoxyphenyl moiety to prevent side reactions .
Q. How can contradictions in reported biological activities of chromeno-oxazine derivatives be resolved?
- Comparative Assays : Test the compound alongside analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structural Reanalysis : Confirm batch consistency via XRD or 2D NMR to rule out polymorphic or stereochemical variations .
- Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain divergent results .
Case Study : A 2025 study found conflicting IC₅₀ values (2–10 µM) for similar compounds against cancer cells. Re-evaluation under hypoxia vs. normoxia revealed oxygen-dependent mechanism shifts .
Q. What in silico and in vitro models are suitable for elucidating the neuroprotective potential of this compound?
- Molecular Docking : Screen against Aβ fibrils or tau proteins (Alzheimer’s targets) using AutoDock Vina. The methoxyphenyl group may enhance blood-brain barrier permeability .
- In Vitro Models :
- Primary Neurons : Assess oxidative stress protection (H₂O₂-induced apoptosis) via flow cytometry .
- Microglial Cells : Measure TNF-α/IL-6 suppression to evaluate anti-inflammatory effects .
- Pharmacokinetics : Simulate LogP (predicted ~3.5) and CYP450 metabolism using SwissADME to guide dosing .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Variable Substituents :
- Replace 4-methoxyphenyl with 3,4-dimethoxy or halogenated analogs to modulate electron density .
- Modify the piperidine group (e.g., dimethyl vs. spirocyclic) to alter steric bulk .
- Assay Design :
- Test derivatives against isoform-specific enzymes (e.g., PI3K-γ vs. PI3K-α) to pinpoint selectivity drivers .
- Use SPR or ITC to quantify binding kinetics and correlate with substituent polarity .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Formulate as a lyophilized powder under argon to prevent hydrolysis of the oxazine ring .
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance aqueous solubility and shelf life .
- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at accelerated conditions (40°C/75% RH) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
